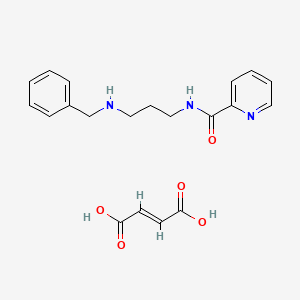
Pyridine-2-carboxylic acid (3-benzylamino-propyl)-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-2-carboxylic acid (3-benzylamino-propyl)-amide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a 3-benzylamino-propyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine-2-carboxylic acid (3-benzylamino-propyl)-amide typically involves the following steps:
Formation of Pyridine-2-carboxylic Acid: This can be achieved through the oxidation of 2-methylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide.
Amidation Reaction: The carboxylic acid group of pyridine-2-carboxylic acid is then converted to an amide group by reacting with 3-benzylamino-propylamine in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyridine-2-carboxylic acid (3-benzylamino-propyl)-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Pyridine-2-carboxylic acid N-oxide derivatives.
Reduction: Pyridine-2-carboxylic acid (3-benzylamino-propyl)-amine.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
Scientific Research Applications
Pyridine-2-carboxylic acid (3-benzylamino-propyl)-amide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized pyridine derivatives.
Mechanism of Action
The mechanism of action of Pyridine-2-carboxylic acid (3-benzylamino-propyl)-amide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the 3-benzylamino-propyl amide group, making it less versatile in certain applications.
3-Benzylamino-propylamine: Lacks the pyridine ring, limiting its use in coordination chemistry and organic synthesis.
Pyridine-2-carboxamide: Similar structure but without the benzylamino-propyl group, affecting its chemical reactivity and biological activity.
Uniqueness
Pyridine-2-carboxylic acid (3-benzylamino-propyl)-amide is unique due to the combination of the pyridine ring, carboxylic acid group, and 3-benzylamino-propyl amide group. This unique structure imparts specific chemical properties and biological activities, making it valuable in various research fields.
Properties
IUPAC Name |
N-[3-(benzylamino)propyl]pyridine-2-carboxamide;(E)-but-2-enedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.C4H4O4/c20-16(15-9-4-5-11-18-15)19-12-6-10-17-13-14-7-2-1-3-8-14;5-3(6)1-2-4(7)8/h1-5,7-9,11,17H,6,10,12-13H2,(H,19,20);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCAZGBIJDPDEE-WLHGVMLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCNC(=O)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNCCCNC(=O)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














